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Compound of Interest

VIP (1-12), human, porcine, rat,
Compound Name:
ovine

Cat. No.: B055623

Disclaimer: Based on a comprehensive review of the scientific literature, there is currently a
lack of direct evidence supporting the use of the Porcine Vasoactive Intestinal Peptide (VIP)
fragment (1-12) for cardiovascular research applications. The primary identified biological role
of VIP (1-12) is as a ligand for the CD4 (T4)/human immunodeficiency virus receptor.[1]

In contrast, the full-length Porcine VIP (a 28-amino acid peptide) is a well-characterized
neuropeptide with significant and potent effects on the cardiovascular system. The amino acid
sequence of porcine VIP is identical to that of human, rat, and ovine VIP.

Therefore, the following application notes and protocols are based on the established
cardiovascular effects of the full-length Porcine VIP. This information is provided to guide
researchers interested in the cardiovascular actions of the broader VIP peptide family.

Application Notes for Porcine VIP in Cardiovascular
Research
Introduction

Porcine Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide belonging to the
secretin/glucagon superfamily.[2][3] It is widely distributed in the central and peripheral nervous
systems and plays a crucial role in regulating various physiological processes, including those
in the cardiovascular system.[4][5] In cardiovascular research, VIP is recognized as a potent
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vasodilator with positive inotropic and chronotropic effects, making it a molecule of interest for
studies on hypertension, heart failure, and other cardiovascular diseases.[4][5][6]

Mechanism of Action

The cardiovascular effects of VIP are primarily mediated through its interaction with two G
protein-coupled receptors: VPAC1 and VPAC2.[2][3][7] These receptors are expressed
throughout the cardiovascular system, including on vascular smooth muscle and endothelial
cells.[8]

» VPAC1 Receptors: Activation of VPACL receptors, particularly on endothelial cells, can
stimulate the release of nitric oxide (NO), which contributes to vasodilation.[8]

» VPAC2 Receptors: These receptors are predominantly found on vascular smooth muscle
cells, and their activation is the main pathway for VIP-induced vasodilation.[8]

The binding of VIP to its receptors activates adenylyl cyclase, leading to an increase in
intracellular cyclic adenosine monophosphate (CAMP).[3][4][5] Elevated cAMP levels activate
Protein Kinase A (PKA), which initiates a signaling cascade resulting in smooth muscle
relaxation (vasodilation) and increased cardiac contractility.

Key Cardiovascular Effects

o Vasodilation: VIP is a powerful vasodilator, inducing relaxation of both systemic and coronary
arteries, which leads to a decrease in blood pressure.[4][5]

» Positive Inotropy: VIP enhances the contractility of the heart muscle.[4]

» Positive Chronotropy: VIP increases the heart rate.[4]

Quantitative Data on Porcine VIP Effects
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pressure 400 pmol/kg/hr

Blood Pressure Healthy Humans ) ) [6]
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12%

400 pmol/kg/hr
Heart Rate Healthy Humans Increased ) ] [6]
infusion

400 pmol/kg/hr

Cardiac Output Healthy Humans  Increased _ _ [6]
infusion
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Inotropy Cardiac Muscle developed 10-8-10-> mol [4]

isometric force

Signaling Pathway of Porcine VIP in Vascular Smooth
Muscle
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Caption: Signaling pathway of Porcine VIP in vascular smooth muscle cells leading to
vasodilation.

Experimental Protocols
Protocol 1: In Vitro Vascular Reactivity Assay

This protocol is designed to assess the vasodilatory effect of Porcine VIP on isolated arterial
rings.

Materials:

Porcine VIP (full-length)

 |solated arterial segments (e.g., porcine coronary artery, rat aorta)

o Organ bath system with force transducer

o Krebs-Henseleit solution (118 mM NacCl, 4.7 mM KCI, 1.2 mM KHz2POa4, 1.2 mM MgSOa, 2.5
mM CacClz, 25 mM NaHCOs, 11.1 mM glucose)

e Phenylephrine or other suitable vasoconstrictor
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e Carbogen gas (95% O2 / 5% CO2)
Procedure:
« |solate arterial segments and carefully cut them into 2-3 mm rings.

e Mount the arterial rings in the organ bath chambers containing Krebs-Henseleit solution,
maintained at 37°C and continuously aerated with carbogen gas.

 Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.

e Induce a submaximal contraction in the arterial rings using a vasoconstrictor (e.g.,
phenylephrine, 10~¢ M).

» Once a stable contraction plateau is reached, add Porcine VIP to the organ bath in a
cumulative manner, with increasing concentrations (e.g., from 1071° M to 10-6 M).

e Record the changes in isometric tension after each addition of VIP, allowing the response to
stabilize before adding the next concentration.

o Express the relaxation response as a percentage of the pre-contraction induced by the
vasoconstrictor.

e Construct a concentration-response curve and calculate the ECso value to determine the
potency of VIP.

Protocol 2: In Vivo Blood Pressure Measurement in
Rodents

This protocol measures the effect of intravenously administered Porcine VIP on systemic blood
pressure and heart rate.

Materials:
o Porcine VIP (full-length)

e Anesthetized rats or mice
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o Catheters for intravenous administration and arterial pressure monitoring

e Blood pressure transducer and data acquisition system

 Sterile saline solution (0.9% NacCl)

Procedure:

e Anesthetize the animal using an appropriate and approved anesthetic protocol.

o Surgically implant a catheter into a suitable vein (e.g., jugular vein) for the administration of
VIP.

o Implant a second catheter, connected to a pressure transducer, into an artery (e.g., carotid or
femoral artery) for continuous blood pressure monitoring.

» Allow the animal to stabilize for at least 30 minutes, recording baseline blood pressure and
heart rate.

o Administer a bolus intravenous injection of Porcine VIP at various doses.

» Continuously record blood pressure and heart rate for a defined period following each
injection to capture the full response.

e Analyze the data to quantify the change in mean arterial pressure and heart rate in response
to each dose of VIP.

Experimental Workflow for In Vitro Vasodilation Assay
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Caption: Experimental workflow for the in vitro vasodilation assay using Porcine VIP.
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Concluding Remarks

While Porcine VIP (1-12) itself does not have documented cardiovascular effects, the full-length
peptide is a valuable tool for cardiovascular research. The provided protocols and information
offer a robust framework for investigating the significant vasodilatory, inotropic, and
chronotropic properties of Porcine VIP. Researchers should adapt these methodologies to their
specific experimental questions and models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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